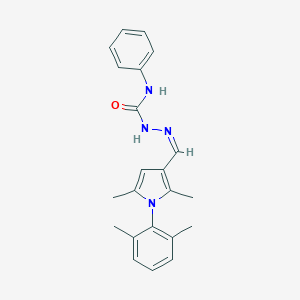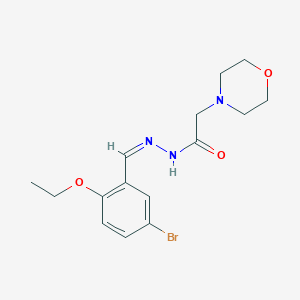![molecular formula C20H13BrN2O3 B302315 N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302315.png)
N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One area of interest is in the development of new cancer therapies based on the compound's cytotoxic effects. Another potential direction for research is in the development of new antimicrobial agents based on the compound's ability to inhibit the growth of certain bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(benzo[e][1]benzofuran-2-yl)acetic acid with 3-bromo-4-hydroxycyclohexa-2,5-dien-1-one in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a potential candidate for the development of new cancer therapies.
properties
Product Name |
N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C20H13BrN2O3 |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N//'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H13BrN2O3/c21-16-9-12(5-7-17(16)24)11-22-23-20(25)19-10-15-14-4-2-1-3-13(14)6-8-18(15)26-19/h1-11,22H,(H,23,25)/b12-11+ |
InChI Key |
GPYMPLJMNTWTJX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=CC(=O)C(=C4)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=CC(=O)C(=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=CC(=O)C(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)